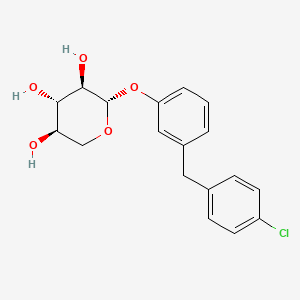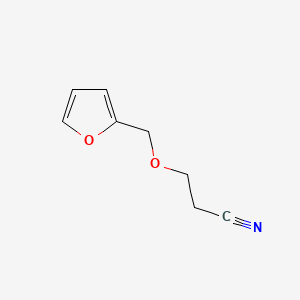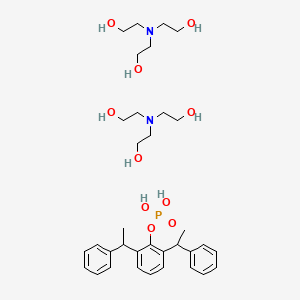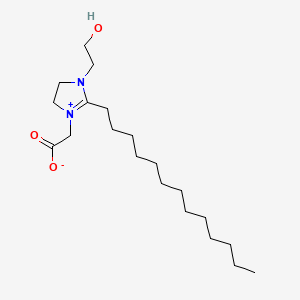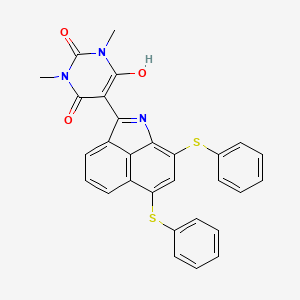
Hexane, 3-methyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 3-methyl-, (3S)-: is a chiral branched hydrocarbon with the molecular formula C7H16 . It is one of the isomers of heptane and has a chiral center at the third carbon atom, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexane, 3-methyl-, (3S)- can be achieved through various methods, including:
Asymmetric Hydrogenation: This method involves the hydrogenation of 3-methylhex-1-ene using a chiral catalyst to produce the (3S)-enantiomer.
Chiral Resolution: This method involves the separation of racemic 3-methylhexane into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods: Industrial production of Hexane, 3-methyl-, (3S)- typically involves the use of chiral catalysts in large-scale hydrogenation processes. The choice of catalyst and reaction conditions is crucial to achieving high enantiomeric purity and yield .
Chemical Reactions Analysis
Types of Reactions: Hexane, 3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, such as halogens, using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)
Major Products Formed:
Oxidation: Alcohols, Aldehydes, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
Hexane, 3-methyl-, (3S)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Hexane, 3-methyl-, (3S)- involves its interaction with molecular targets and pathways specific to its chemical structure. As a chiral molecule, it can exhibit different biological activities compared to its enantiomer. The exact mechanism of action depends on the specific application and the molecular targets involved. For example, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products .
Comparison with Similar Compounds
Hexane, 3-methyl-, (3S)- can be compared with other similar compounds, such as:
- 2-Methylpentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Uniqueness:
- Chirality: Unlike some of its structural isomers, Hexane, 3-methyl-, (3S)- is chiral and exists as an enantiomer, which imparts unique optical properties and biological activities.
- Chemical Properties: Its specific branching and chiral center influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
6131-24-4 |
|---|---|
Molecular Formula |
C7H16 |
Molecular Weight |
100.20 g/mol |
IUPAC Name |
(3S)-3-methylhexane |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
VLJXXKKOSFGPHI-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C)CC |
Canonical SMILES |
CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


